2-Propyl-4H,6H,7H,8H,9H-pyrimido[1,2-a]piperazin-4-one

Sirtuin inhibition epigenetics cancer target engagement

SIRT2-selective probe development requires validated tool molecules with defined selectivity margins. This pyrimido[1,2-a]piperazin-4-one analog addresses that need with documented biochemical activity. • SIRT2 IC50: 28 nM | SIRT1/SIRT2 selectivity > 3,500:1 • cLogP: 1.2-1.5 | MW: 193.25 | HBD: 1 | HBA: 4 • Immediate supply for SAR campaigns & target validation studies Procure alongside C2-methyl, -isopropyl, -tert-butyl, and -difluoromethyl congeners for systematic SAR mapping.

Molecular Formula C10H15N3O
Molecular Weight 193.25 g/mol
Cat. No. B13241890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propyl-4H,6H,7H,8H,9H-pyrimido[1,2-a]piperazin-4-one
Molecular FormulaC10H15N3O
Molecular Weight193.25 g/mol
Structural Identifiers
SMILESCCCC1=CC(=O)N2CCNCC2=N1
InChIInChI=1S/C10H15N3O/c1-2-3-8-6-10(14)13-5-4-11-7-9(13)12-8/h6,11H,2-5,7H2,1H3
InChIKeyHOOAVLYATWUDKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Propyl-pyrimido[1,2-a]piperazin-4-one Overview


2-Propyl-4H,6H,7H,8H,9H-pyrimido[1,2-a]piperazin-4-one (CAS 2059940-54-2; molecular formula C10H15N3O; molecular weight 193.25 g/mol) is a heterocyclic compound of the fused pyrimido[1,2-a]piperazin-4-one class, featuring a saturated piperazine ring fused to a pyrimidinone core with an n-propyl substituent at the 2-position . This compound has been deposited in BindingDB (CHEMBL4638983) with experimentally determined inhibitory activity against human sirtuin 2 (SIRT2), a NAD+-dependent deacetylase implicated in cancer, neurodegeneration, and metabolic disorders [1]. The 2-propyl substituent confers distinct lipophilicity compared to the more common 2-methyl, 2-tert-butyl, or 2-difluoromethyl congeners within this scaffold family [2].

SIRT2 target engagement
Reported inhibitory activity supports chemical probe development for epigenetic oncology and neurodegeneration models.
C2-substituent SAR libraries
Intermediate lipophilicity profile (estimated) useful for mapping alkyl chain effects on target potency and cellular permeability.
Screening collection diversity
Pyrimido[1,2-a]piperazin-4-one chemotype with biochemical SIRT2 annotation for focused or diversity-oriented libraries.

Why 2-Propyl-pyrimido[1,2-a]piperazin-4-one Is Unique


Within the pyrimido[1,2-a]piperazin-4-one scaffold family, the C2 substituent exerts a dominant influence on both steric complementarity within biological target binding pockets and physicochemical properties governing assay compatibility . The 2-propyl analog occupies a distinct property space: its linear three-carbon chain provides intermediate lipophilicity (estimated cLogP: ~1.2–1.5) compared to the more polar 2-methyl (cLogP: ~0.5) and the highly lipophilic 2-tert-butyl (cLogP: ~2.3) or 2-difluoromethyl (cLogP: ~0.9) derivatives [1]. Literature on piperazinyl-pyrimidine analogues targeting the Chikungunya virus capping machinery confirms that the nature of the C2 substituent dictates target engagement potency, and subtle structural changes lead to differential activity profiles [2]. Consequently, generic substitution among in-class compounds without empirical validation of target-specific activity in the intended assay system can introduce confounding variables in structure-activity relationship (SAR) studies and lead optimization campaigns.

C2 substituent drives target engagement
2-Methyl, 2-tert-butyl, or 2-isopropyl congeners may shift SIRT2 inhibitory activity profile; direct replacement without empirical validation can confound SAR.
Lipophilicity differs by 0.7–1.0 log units
Permeability and non-specific binding profiles may vary between analogs; assay conditions optimized for one C2 variant may not transfer.
No within-scaffold selectivity benchmarking
SIRT1/SIRT2 selectivity data exist only for the 2-propyl analog; substituting with other C2 variants introduces unknown pan-sirtuin activity risk.

2-Propyl-pyrimido[1,2-a]piperazin-4-one Evidence Guide


SIRT2 Inhibitory Potency

The 2-propyl analog (BindingDB ID: BDBM50540056; CHEMBL4638983) exhibited an IC50 of 28 nM against human SIRT2 expressed in Escherichia coli BL21, measured by HPLC-based assay using acetyl-H3K9 as substrate [1]. This represents the only publicly available quantitative SIRT2 inhibition datum for this specific C2-substituent within the pyrimido[1,2-a]piperazin-4-one scaffold series. For context, the broader class of tri- and tetracyclic pyrimidinediones identified as sirtuin inhibitors by Rotili et al. (2010) includes compounds with SIRT1-selective IC50 values in the low-micromolar range (e.g., compound 5: SIRT1 IC50 ~3.5 μM; compound 9: SIRT1 IC50 ~1.6 μM), though no direct comparator exists for SIRT2 within this specific fused piperazine-pyrimidinone sub-series [2]. The 28 nM IC50 value positions the 2-propyl analog within a potency range that supports its use as a chemical probe for SIRT2 target engagement studies, particularly in epigenetic research programs where SIRT2 isoform selectivity over SIRT1 is desired [3].

SIRT2 Potency
Reported
IC50 28 nM
Supports SIRT2 probe compound fit
BindingDB; HPLC assay, acetyl-H3K9 substrate
Sirtuin inhibition epigenetics cancer target engagement

SIRT2 vs. SIRT1 Isoform Selectivity

In parallel enzyme inhibition assays documented in BindingDB, the 2-propyl analog demonstrated an IC50 of 98,000 nM (98 μM) against human SIRT1, compared to 28 nM against human SIRT2, yielding a calculated SIRT1/SIRT2 selectivity ratio of approximately 3,500:1 [1]. SIRT1 and SIRT2 share high sequence homology in their catalytic domains, making isoform-selective inhibition a recognized challenge in sirtuin drug discovery [2]. While no other pyrimido[1,2-a]piperazin-4-one congeners have publicly reported SIRT2/SIRT1 selectivity data for direct comparison, this degree of discrimination far exceeds that of pan-sirtuin inhibitors such as nicotinamide (SIRT1 IC50 ~100 μM; non-selective) and is competitive with dedicated SIRT2-selective chemotypes reported in the literature (e.g., thienopyrimidinone-based SIRT2 inhibitors with 10- to 100-fold selectivity) [3].

Isoform Selectivity
Reported
~3,500:1
SIRT2/SIRT1
Isoform-selectivity context for SIRT2 biology
No direct within-scaffold comparator; exceeds pan-inhibitor baseline
Isoform selectivity SIRT1 vs SIRT2 epigenetic probe development

C2-Substituent Lipophilicity Differentiation

The 2-propyl substituent (n-propyl, linear C3) yields an estimated cLogP of approximately 1.2–1.5, positioning this compound intermediate between the more polar 2-methyl analog (estimated cLogP: ~0.5; CAS 1507082-17-8) and the more lipophilic 2-tert-butyl (estimated cLogP: ~2.3; CAS 2060057-21-4) or 2-isopropyl isomers (estimated cLogP: ~1.2; CAS 1545368-92-0) . This intermediate lipophilicity is noteworthy for scientific selection because it resides within the optimal drug-likeness window (cLogP 1–3) defined by Lipinski's Rule of Five, while offering greater membrane permeability potential than the 2-methyl analog and lower non-specific protein binding risk than the 2-tert-butyl derivative [1]. For procurement decisions in lead optimization programs, the 2-propyl analog provides a balanced physicochemical profile that can serve as a reference point for SAR exploration of the C2 vector, particularly when correlated with the SIRT2 activity data described above [2].

C2 Lipophilicity
Class-level
cLogP 1.2–1.5
Intermediate lipophilicity for SAR expansion
Estimated; no experimental logP/logD available
Lipophilicity optimization ADME profiling SAR expansion

Anticancer Cytotoxicity in Related Scaffolds

A 2023 study by Shallal et al. evaluated novel substituted fused pyrimido piperazine derivatives against a panel of nine cancer cell lines (U-251, Panc-1, MCF-7, HepG2, DU-145, A549, 786-O, OVCAR3, HCT-116), identifying compound Cpd-J2 with an EC50 of 6.3 μM against OVCAR3 ovarian cancer cells, compared to doxorubicin (EC50: 0.2 μM) [1]. Separately, Mallesha et al. (2012) reported antiproliferative activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against K562, Colo-205, MDA-MB-231, and IMR-32 cell lines, with compounds 6d, 6e, and 6i showing good activity [2]. The 2-propyl analog (CAS 2059940-54-2) has not been independently tested in any published cancer cell line panel, and no direct procurement-relevant cytotoxicity data exist for this specific substitution . Its anticancer potential is inferred solely from the activity of structurally related pyrimido-piperazine scaffolds, and procurement for anticancer screening should be undertaken with the explicit understanding that no quantitative cytotoxicity benchmark has been established for this compound.

Cytotoxicity
Data to verify
No target-specific data
Anticancer activity inferred from related scaffolds only
Procurement for cytotoxicity screening requires independent validation
Anticancer screening cytotoxicity panel scaffold repurposing

2-Propyl-pyrimido[1,2-a]piperazin-4-one Application Scenarios


SIRT2 Chemical Probe for Epigenetic Oncology

With a SIRT2 IC50 of 28 nM and a SIRT1/SIRT2 selectivity ratio exceeding 3,500:1, the 2-propyl analog is best positioned as a starting point for SIRT2-selective chemical probe development [1]. Research groups studying SIRT2's role in p53 deacetylation, mitotic checkpoint regulation, or c-Myc stabilization in solid tumors can use this compound as a tool molecule for target engagement validation, provided that orthogonal selectivity profiling against SIRT3–7 is performed independently [2].

C2-Substituent SAR for Lead Optimization

The 2-propyl substituent occupies a distinct intermediate-lipophilicity niche (cLogP ~1.2–1.5) that complements existing C2 variants (methyl, isopropyl, tert-butyl, difluoromethyl) [1]. Medicinal chemistry teams conducting systematic SAR around the C2 vector can procure the 2-propyl analog alongside these congeners to map the relationship between alkyl chain topology, lipophilicity, and SIRT2 inhibitory potency, thereby generating testable hypotheses for lead optimization [2].

Antiviral Scaffold Hopping Targeting Chikungunya nsP1

Battisti et al. (2024) established that piperazinyl-pyrimidine analogues act as potent inhibitors of the Chikungunya virus capping machinery (nsP1), with optimized leads 31b and 34 demonstrating potent, selective antiviral activity [1]. The 2-propyl analog, while untested in this context, shares the core pharmacophoric elements identified as critical for nsP1 engagement and may serve as a scaffold-hopping entry point for antiviral medicinal chemistry programs seeking to diversify beyond the Battisti series [2].

SIRT2-Focused HTS Library Procurement

Procurement managers building focused screening libraries for sirtuin-targeted drug discovery can evaluate the 2-propyl analog as a library member representing the pyrimido[1,2-a]piperazin-4-one chemotype with validated SIRT2 biochemical activity [1]. Its intermediate molecular weight (193.25 Da), favorable calculated properties (cLogP ~1.2–1.5, HBD = 1, HBA = 4), and demonstrated target engagement distinguish it from untested in-class analogs and support its inclusion in diversity-oriented screening collections where SIRT2 is a primary or secondary target of interest [2].

Application
Selection Property
Validation Focus
SIRT2 chemical probe development
Reported SIRT2 IC50 & SIRT1 selectivity
Verify isoform selectivity against SIRT3–7
C2-substituent SAR in lead optimization
Computed cLogP window for alkyl chain
Correlate lipophilicity with cellular activity
Antiviral scaffold hopping (Chikungunya nsP1)
Shared core pharmacophore elements
Assess nsP1 inhibition and antiviral selectivity
SIRT2-focused HTS library member
Biochemical SIRT2 activity annotation
Confirm SIRT2 engagement in screening assay
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